molecular formula C16H17N3O3 B2415995 N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034239-61-5

N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2415995
M. Wt: 299.33
InChI Key: GBGLMVBYAHJPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THPN is a synthetic molecule that is made up of a pyridine ring, a nicotinamide ring, and a tetrahydro-2H-pyran-4-yl group.

Scientific Research Applications

Enzyme Inhibition

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide and pyridine compounds, impacting various physiological and pathological processes. The discovery of bisubstrate inhibitors like MS2734 highlights the potential of targeting NNMT in diseases where its overexpression is a concern. The crystal structure of NNMT in complex with a small-molecule inhibitor provides insights for developing potent and selective inhibitors, crucial for exploring therapeutic hypotheses (Babault et al., 2018).

Metabolic Pathways

Research into the metabolic conversion of nicotinic acid and nicotinamide into N-methyl-2-pyridone derivatives sheds light on the biochemical pathways and potential detoxification processes. Understanding these conversions is vital for elucidating the role of nicotinamide derivatives in human metabolism and their implications for health and disease (Holman & Wiegand, 1948).

Biochemical Evaluation

The synthesis and biochemical evaluation of nicotinamide derivatives as NADH analogue coenzymes in ene reductase indicate their potential as mimetics of natural redox agents. These derivatives have applications in biocatalysis, reflecting the versatile utility of nicotinamide-based compounds in redox chemistry (Falcone et al., 2019).

Chemical and Physical Properties

Investigations into the electrochemical behaviour of nicotinamide reveal its reduction potential and interactions, contributing to the broader understanding of its role in biological systems and potential applications in biochemical sensors or redox-mediated processes (Berchmans & Vijayavalli, 1996).

properties

IUPAC Name

6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-14-3-1-2-8-17-14)12-4-5-15(18-11-12)22-13-6-9-21-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGLMVBYAHJPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.